Hydrogen phosphonatoacetate(2-)
Description
HPAA²⁻ is a hypothetical dianionic organic compound containing both phosphonate (-PO₃²⁻) and acetate (-CH₂COO⁻) functional groups.
Properties
IUPAC Name |
2-[hydroxy(oxido)phosphoryl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O5P/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H2,5,6,7)/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYJLQHKOGNDPB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])P(=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3O5P-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(i) Phosphonofluoridates (e.g., Hexyl Ethylphosphonofluoridate)
- Structure : Contains a phosphonate group linked to a fluoridate ester (C₈H₁₈FO₂P) .
- Reactivity: Phosphonofluoridates are known for their hydrolytic instability, reacting with water to release HF. HPAA²⁻, by contrast, would likely exhibit greater stability due to its carboxylate and phosphonate dianionic structure.
- Applications: Phosphonofluoridates are used in industrial processes (e.g., flame retardants), while HPAA²⁻ could theoretically serve as a ligand for metal ions in aqueous systems .
(ii) Hydroxyacetic Acid Derivatives (e.g., Methyl 2-Hydroxyacetate)
- Structure : Methyl 2-hydroxyacetate (C₃H₆O₃) features a hydroxyl and ester group .
- Stability : Unlike HPAA²⁻, this compound is neutral and less polar, making it volatile and suitable as a solvent. HPAA²⁻’s dianionic nature would confer high solubility in water but poor organic solvent compatibility .
- Hazards : Methyl 2-hydroxyacetate requires respiratory protection due to inhalation risks, whereas HPAA²⁻’s ionic character might reduce volatility and associated hazards .
(iii) Perfluorinated Sulfonamides (e.g., Heptadecafluoro-N-[2-(phosphonooxy)ethyl]-N-propyloctanesulphonamide)
- Structure: Combines sulfonamide, phosphonooxy, and perfluoroalkyl chains (C₁₇F₁₇NO₆PS) .
- Functionality: The phosphonooxy group enables binding to surfaces or metals, similar to HPAA²⁻. However, the perfluorinated backbone grants extreme hydrophobicity, unlike HPAA²⁻’s hydrophilic nature .
Key Limitations in the Evidence
- No direct data on HPAA²⁻’s synthesis, spectroscopic data, or thermodynamic properties.
- No comparative tables for ionic radius, pKa values, or coordination behavior.
- The evidence focuses on neutral esters, fluoridates, and sulfonamides rather than dianionic carboxylate-phosphonates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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